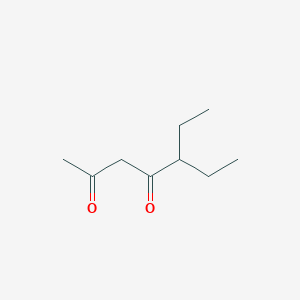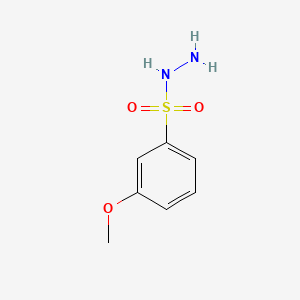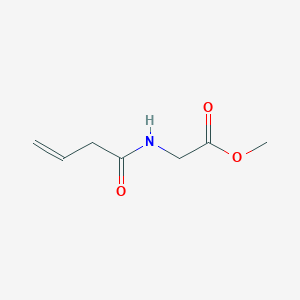
Vinylacetylglycine, methyl ester
Descripción general
Descripción
Vinylacetylglycine, methyl ester is a chemical compound with the formula C7H11NO3 . It is a derivative of vinylacetylglycine .
Synthesis Analysis
The synthesis of an ester, such as Vinylacetylglycine, methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of diazomethane . In addition, a sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, has been reported .Molecular Structure Analysis
The molecular structure of Vinylacetylglycine, methyl ester is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C7H11NO3/c1-3-4-6(9)8-5-7(10)11-2/h3H,1,4-5H2,2H3, (H,8,9) .Chemical Reactions Analysis
Esters, including Vinylacetylglycine, methyl ester, can undergo a variety of reactions. One important reaction is hydrolysis, which can occur under acidic or basic conditions. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
The molecular weight of Vinylacetylglycine, methyl ester is 157.1671 . Additional physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Production of Optically Pure (L)-Vinylglycine The synthesis of optically pure (L)-vinylglycine has been achieved using protected (L)-glutamate esters, demonstrating a novel method of creating this compound. This process involves the use of selenopyridine derivatives and shows potential for creating vinylglycine derivatives with high optical purity (Barton, Crich, Hervé, Potier, & Thierry, 1985).
Ligands for NMDA Receptors Research has been conducted on the use of vinylglycine methyl ester derivatives as NMDA receptor ligands. This includes the synthesis and study of cyclopropyl esters derived from vinylglycine methyl ester, highlighting their potential as selective and potent ligands for these receptors (Pellicciari, Natalini, Marinozzi, Monahan, & Snyder, 1990).
Enantioselective Activity Studies Studies on vinylglycine, including its methyl ester derivatives, have shown insights into its racemization under acidic conditions and the synthesis of configurationally stable derivatives. This research is crucial for understanding the enantioselective properties of vinylglycine and its potential applications in various fields (Itaya, Shimizu, Nakagawa, & Morisue, 1994).
Photofragmentation Studies Vinylglycine methyl ester has been studied in the context of photofragmentation. Research in this area includes the investigation of N-acetyl methyl ester derivatives and their photochemical behavior, providing valuable insights into the properties of these compounds under specific conditions (Griesbeck & Heckroth, 2003).
Direcciones Futuras
While specific future directions for Vinylacetylglycine, methyl ester were not found in the search results, there is ongoing research into the synthesis and applications of esters, including the development of new benign synthesis pathways utilizing a minimum of reaction steps and available bio-based building blocks . Additionally, the use of esters in the synthesis of novel bio-based and sustainable materials and chemicals is a promising area of research .
Propiedades
IUPAC Name |
methyl 2-(but-3-enoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(9)8-5-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICTTHNDAIMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423921 | |
| Record name | Vinylacetylglycine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylacetylglycine, methyl ester | |
CAS RN |
73122-61-9 | |
| Record name | Vinylacetylglycine, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





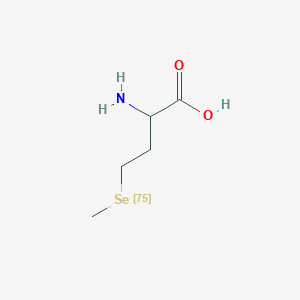
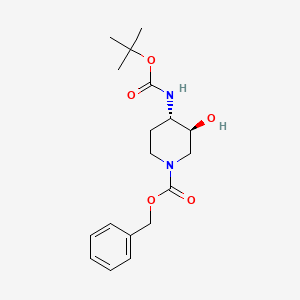
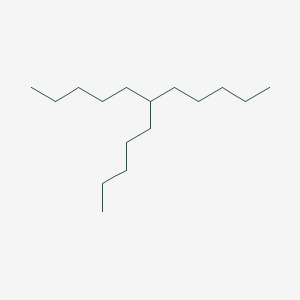
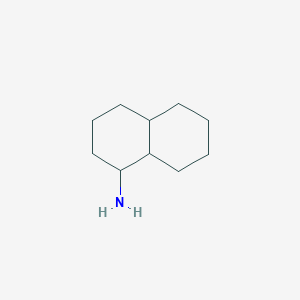
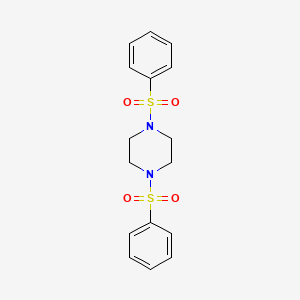
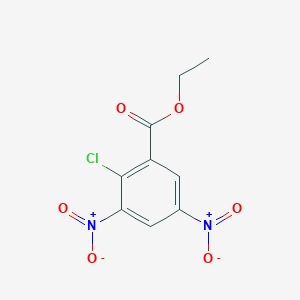
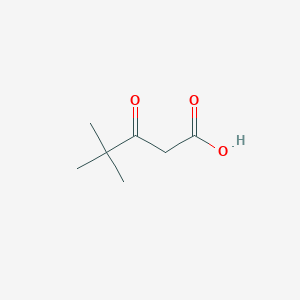
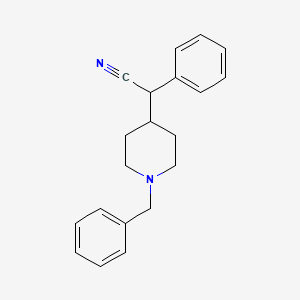
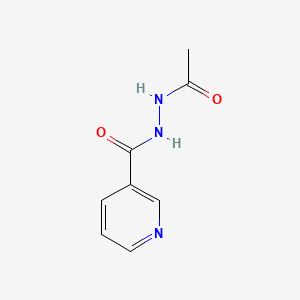
![4,9-Dimethyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,6-diene-3,5-dione](/img/structure/B3056583.png)
